2-{3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole moiety, a thiazolane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Thiazolane Ring: The thiazolane ring can be introduced via a cyclization reaction involving a suitable thioamide and an α-halo ketone.
Coupling Reactions: The benzodioxole moiety is then coupled with the thiazolane ring through a series of nucleophilic substitution reactions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
What sets 2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID apart is its unique combination of a benzodioxole moiety, a thiazolane ring, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19NO6S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yloxymethyl)-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19NO6S/c1-23-15-4-2-11(18-20-14(9-27-18)19(21)22)6-12(15)8-24-13-3-5-16-17(7-13)26-10-25-16/h2-7,14,18,20H,8-10H2,1H3,(H,21,22) |
InChI Key |
IKPSDVICGRGORB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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